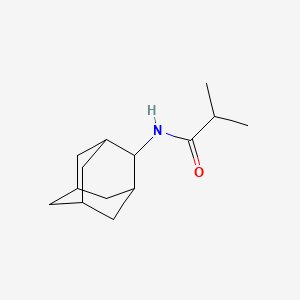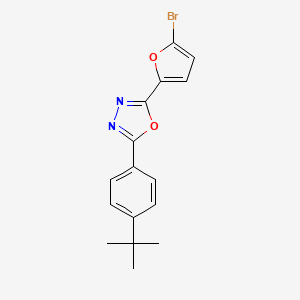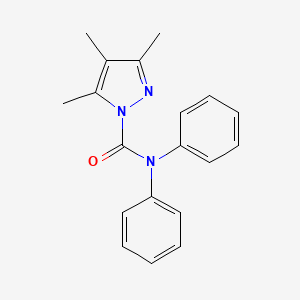![molecular formula C15H16N2O3S B5767649 N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767649.png)
N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide, also known as MPA, is a synthetic compound that has been used extensively in scientific research. This compound has shown promising results in various studies, and its unique properties have made it a popular choice for researchers in different fields. In
Wirkmechanismus
The mechanism of action of N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide is not fully understood, but it is believed to act as a dopamine receptor antagonist. This compound binds to dopamine receptors in the brain and inhibits their activity, leading to a decrease in dopamine release. This, in turn, can affect various physiological processes, including motor function, cognition, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by inhibiting the activity of certain enzymes and proteins. In the brain, this compound has been shown to affect the release of dopamine and other neurotransmitters, leading to changes in motor function, cognition, and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide in lab experiments is its unique properties, which make it a useful tool for studying various physiological processes. This compound is also relatively easy to synthesize and has a low toxicity profile, making it a safe choice for researchers. However, one of the limitations of using this compound is its specificity for dopamine receptors, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide research. One area of interest is the development of new drugs based on the structure of this compound, which may have improved efficacy and safety profiles. Another area of interest is the use of this compound in combination with other drugs to enhance their effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has shown promising results in various scientific studies. Its unique properties make it a useful tool for studying various physiological processes, and its low toxicity profile makes it a safe choice for researchers. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
Synthesemethoden
The synthesis of N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide involves several steps. The starting material is 4-aminobenzamide, which is then reacted with methyl p-toluenesulfonate to form N-methyl-4-aminobenzamide. This intermediate is then reacted with phenylsulfonyl chloride to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide has been used in various scientific studies, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, this compound has been used to study the role of dopamine receptors in the brain and to investigate the effects of drugs on these receptors. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-16-15(18)12-8-10-13(11-9-12)17(2)21(19,20)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVXHOTZZIQFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-nitro-1-phenoxy-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B5767569.png)

![N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767576.png)
![2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5767577.png)



![2-(4-{2-[(3,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5767610.png)

![ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5767621.png)
![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)


